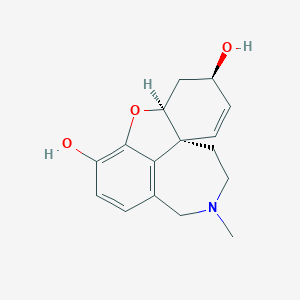
Sanguinine
Descripción general
Descripción
La sanguinina es un alcaloide natural que se encuentra en varias especies de plantas, incluida la sanguinaria (Sanguinaria canadensis), la amapola mexicana (Argemone mexicana) y Chelidonium majus . Es conocida por sus potentes actividades biológicas y se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
La sanguinina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como material de partida para la síntesis de varios compuestos bioactivos. En biología, la sanguinina se estudia por sus efectos sobre los procesos celulares y su potencial como agente terapéutico .
En medicina, la sanguinina ha mostrado ser prometedora como agente anticancerígeno, con estudios que demuestran su capacidad para inhibir el crecimiento de las células cancerosas e inducir la apoptosis . Además, la sanguinina tiene propiedades antimicrobianas y se está investigando su posible uso en el tratamiento de infecciones bacterianas .
En la industria, la sanguinina se utiliza en la producción de agroquímicos ecológicos y suplementos alimenticios para el ganado. Su capacidad para conferir protección química contra patógenos y herbívoros la convierte en un compuesto valioso en aplicaciones agrícolas .
Mecanismo De Acción
El mecanismo de acción de la sanguinina implica su interacción con varios objetivos y vías moleculares. La sanguinina ejerce sus efectos uniéndose a proteínas y enzimas específicas, interrumpiendo los procesos celulares e induciendo la muerte celular. Los objetivos moleculares clave incluyen BCL-2, MAPKs, Akt, NF-κB y especies reactivas de oxígeno (ROS) . Estas interacciones conducen a la inhibición de la metástasis y el desarrollo tumoral, lo que hace que la sanguinina sea un candidato prometedor para la terapia contra el cáncer .
Safety and Hazards
Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . If ingested, it can cause a disease known as epidemic dropsy . If applied to the skin, sanguinarine may cause a massive scab of dead flesh where it killed the cells where it was applied, called an eschar .
Análisis Bioquímico
Biochemical Properties
Sanguinine interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit tumor metastasis and development by disrupting a wide range of cell signaling pathways and its molecular targets, such as BCL-2, MAPKs, Akt, NF-κB, ROS, and microRNAs (miRNAs) . It also hinders nicotinergic, muscarinergic, and serotonin-2 receptors, impairing nerve transmission .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit A549 and H1975 non-small cell lung cancer (NSCLC) cells . It induces apoptosis of these cells by inhibiting the Akt signaling pathway and elevating the reactive oxygen species (ROS) . This compound also induces a rapid caspase-dependent cell death in human melanoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It disrupts a wide range of cell signaling pathways and interacts with molecular targets such as BCL-2, MAPKs, Akt, NF-κB, ROS, and miRNAs . It also inhibits the Na+/K±ATPase transmembrane protein .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that a single dose of 5 mg/kg/day of this compound reduces the total worm load by 47.6%, 54%, 55.2%, and 27.1% at different stages of development .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. It was found that the enzymes involved in the biosynthesis of this compound are localized to three subcellular compartments: the cytosol, the nucleus, and the endoplasmic reticulum . This indicates extensive trafficking of pathway intermediates across the endomembranes and suggests a key role for compartmentalization in the regulation of this compound metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La sanguinina se puede sintetizar mediante diversos métodos, incluidas las rutas de producción semisintética y sostenible. Un método común implica la extracción de sanguinarina de fuentes vegetales, seguida de modificaciones químicas para obtener sanguinina . Las condiciones de reacción suelen implicar el uso de reactivos y catalizadores específicos para facilitar la conversión de sanguinarina a sanguinina.
Métodos de producción industrial: La producción industrial de sanguinina a menudo implica la extracción a gran escala de fuentes vegetales, seguida de procesos de purificación y modificación química. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas de cromatografía líquida (LC-MS) se utilizan comúnmente para garantizar la pureza y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La sanguinina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de la sanguinina incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones de reacción a menudo implican temperaturas, presiones y disolventes específicos para lograr las transformaciones deseadas .
Principales productos formados: Los principales productos formados a partir de las reacciones químicas de la sanguinina incluyen varios derivados con actividades biológicas mejoradas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas, incluidas las propiedades anticancerígenas y antimicrobianas .
Comparación Con Compuestos Similares
La sanguinina es estructuralmente similar a otros alcaloides benzofenantridínicos, como la sanguinarina y la queleritrina. La sanguinina es única en sus interacciones moleculares específicas y actividades biológicas . Si bien la sanguinarina y la queleritrina también exhiben propiedades anticancerígenas y antimicrobianas, el mecanismo de acción distinto y los objetivos moleculares de la sanguinina la distinguen como un compuesto valioso para aplicaciones terapéuticas .
Lista de compuestos similares:- Sanguinarina
- Quelerritrina
- Macarpina
- Quelírubina
Estos compuestos comparten similitudes estructurales con la sanguinina, pero difieren en sus actividades biológicas específicas y su potencial terapéutico .
Propiedades
IUPAC Name |
(1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGWKOGUVOGFQ-RBOXIYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209575 | |
| Record name | O-Desmethylgalantamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60755-80-8 | |
| Record name | Sanguinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60755-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Desmethylgalantamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060755808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylgalantamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLGALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ZOW3CZ7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


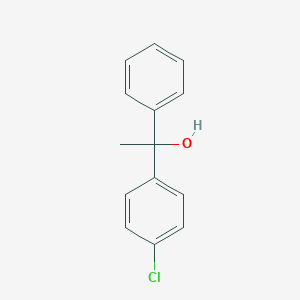

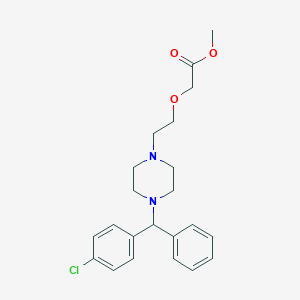

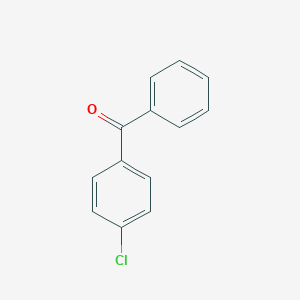


![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)
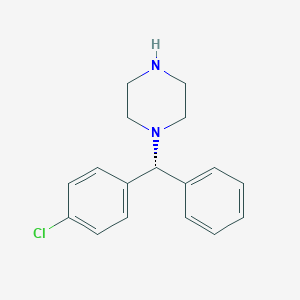

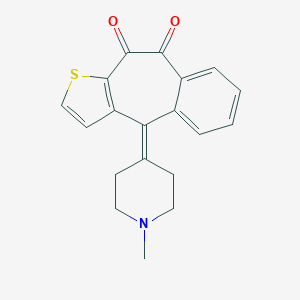

![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)

